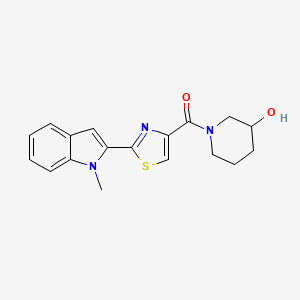

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone

Descripción

The compound (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone features a methanone core bridging a 3-hydroxypiperidine moiety and a 2-(1-methylindol-2-yl)thiazole group.

Propiedades

IUPAC Name |

(3-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-20-15-7-3-2-5-12(15)9-16(20)17-19-14(11-24-17)18(23)21-8-4-6-13(22)10-21/h2-3,5,7,9,11,13,22H,4,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEGNCQFGNKYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC(C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an indole-thiazole intermediate. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone back to a hydroxyl group.

Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone exhibit significant anticancer activities. For instance, derivatives of indole and thiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that indole-based compounds can effectively target multiple signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Indole derivatives have been linked to neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Research has shown that these compounds can modulate neurotransmitter systems and reduce neuroinflammation, potentially slowing disease progression .

Antimicrobial Activity

Another area of application is antimicrobial activity. Compounds containing thiazole rings have demonstrated efficacy against a range of bacterial strains, including multi-drug resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Indole derivatives inhibited proliferation in breast cancer cells via apoptosis induction (Journal of Medicinal Chemistry) |

| Study 2 | Neuroprotection | Compounds showed reduced neuroinflammation in models of Alzheimer's disease (Neurobiology of Disease) |

| Study 3 | Antimicrobial Efficacy | Thiazole derivatives exhibited activity against E. coli and S. aureus (Journal of Antibiotics) |

Modulation of Signaling Pathways

The compound likely interacts with key signaling pathways involved in cell survival and apoptosis, such as the Akt/mTOR pathway, leading to enhanced cell death in cancerous cells.

Neurotransmitter Regulation

In neurological contexts, it may enhance levels of neurotransmitters like serotonin and dopamine, contributing to improved mood and cognitive function.

Antimicrobial Mechanisms

The structural integrity of bacterial cell walls may be compromised by the action of thiazole-containing compounds, leading to increased susceptibility to antibiotics.

Mecanismo De Acción

The mechanism of action of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Features

The table below summarizes key structural and pharmacological differences between the target compound and analogs:

Key Structural Comparisons

- Piperidine vs. Trimethoxyphenyl : The target compound’s 3-hydroxypiperidine replaces the trimethoxyphenyl group in IAT and 34. While trimethoxyphenyl is critical for tubulin binding (via colchicine-site interactions) , the hydroxypiperidine may confer solubility advantages but reduce tubulin affinity due to steric and electronic differences.

- Thiazole-Indole vs. Pyrazolopyrimidine : The thiazole-indole system in the target compound contrasts with the pyrazolopyrimidine in Kv1.5 inhibitors. Thiazoles are common in CYP3A4 inhibitors (e.g., 36), whereas pyrazolopyrimidines enhance ion channel selectivity .

- Hydroxyl Group Impact : The 3-hydroxyl on piperidine could improve aqueous solubility but may increase metabolic clearance via glucuronidation compared to methoxy groups in IAT/36 .

Pharmacological and Pharmacokinetic Insights

- Tubulin Targeting: Compound IAT’s nanomolar potency against paclitaxel-resistant cancers underscores the importance of the trimethoxyphenyl-thiazole scaffold. The target compound’s lack of this group suggests divergent mechanisms .

- CYP3A4 Inhibition : Compound 36’s indole-thiazole system and trimethoxyphenyl group drive CYP3A4 inhibition. Structural modifications in the target compound may redirect activity toward other targets .

- Ion Channel Modulation : The Kv1.5 inhibitor’s pyrazolopyrimidine scaffold achieves high selectivity, whereas thiazole-based compounds like the target may lack comparable ion channel affinity .

- Cannabinoid Receptor SAR: highlights that indole derivatives with 4–6 carbon side chains optimize CB1 binding. The target compound’s hydroxypiperidine may mimic such chains but requires empirical validation .

Actividad Biológica

The compound (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Research indicates that this compound acts as an inhibitor of protein arginine deiminase 4 (PAD4), an enzyme implicated in various inflammatory processes and autoimmune diseases. The inhibition of PAD4 can modulate citrullination, a post-translational modification linked to rheumatoid arthritis and other inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies

- Collagen-Induced Arthritis Model :

- Cancer Cell Lines :

- Structure-Activity Relationship (SAR) :

Discussion

The biological activity of This compound is primarily linked to its role as a PAD4 inhibitor. This mechanism not only positions it as a candidate for treating inflammatory diseases but also opens avenues for cancer therapeutics.

The compound's selectivity for PAD4 with minimal off-target effects enhances its therapeutic potential. However, further studies are necessary to fully elucidate its pharmacokinetics and long-term effects in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, starting with thiazole ring formation followed by coupling with the 3-hydroxypiperidine moiety. For analogous benzoylpiperidine derivatives, nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) using polar aprotic solvents (DMF, dichloromethane) have been effective. Catalysts like Pd(OAc)₂ or CuI can enhance yields .

- Optimization Strategies :

- Solvent selection: Higher yields (78%) observed in THF compared to DMF (8%) or DCM (12%) .

- Temperature control: Reflux conditions improve reaction efficiency for heterocyclic coupling .

- Table 1 : Synthesis parameters for related compounds (adapted from ):

| Parameter | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| Yield | 8% | 12% | 78% |

| Solvent | DMF | DCM | THF |

| Catalyst | None | Pd(OAc)₂ | CuI |

| HPLC Purity (254 nm) | 99% | 97% | 95% |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural Confirmation :

- 1H/13C NMR : Resolves piperidine, indole, and thiazole proton environments. For example, benzoylpiperidine derivatives show distinct piperidine ring signals at δ 3.0–4.0 ppm .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC : C18 columns with UV detection at 254 nm; retention times (11–12 min) correlate with high purity (>95%) .

- Elemental Analysis : Verifies C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Approach :

- Molecular Docking : Software like AutoDock Vina models interactions between the compound’s 3-hydroxyl group (hydrogen bond donor) and target active sites. For example, piperidine derivatives show affinity for histamine receptors via hydrophobic indole-thiazole interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time; parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- Key Considerations :

- Protonation states of the piperidine nitrogen under physiological pH .

- Solvent-accessible surface area (SASA) of the thiazole ring for membrane permeability .

Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be addressed?

- Root Causes :

- Assay variability (e.g., cell line differences, ATP concentrations in kinase assays).

- Compound stability: Degradation in aqueous buffers may reduce apparent potency .

- Resolution Strategies :

- Standardized Protocols : Use validated cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature .

- Orthogonal Assays : Confirm kinase inhibition with SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic Stability Testing : Liver microsome assays identify degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Approaches :

- Prodrug Design : Mask the 3-hydroxyl group with acetyl or phosphate esters to improve solubility .

- Nanoparticle Formulation : PEGylated liposomes increase circulation time and reduce clearance .

- Key Metrics :

- LogP : Optimal range 2–4 (measured via shake-flask method) balances solubility and membrane permeability .

- Caco-2 Permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates oral bioavailability potential .

Data Contradiction Analysis Example

- Scenario : Conflicting reports on IC₅₀ values (e.g., 10 nM vs. 500 nM for a kinase target).

- Investigation Steps :

Table 2 : Key Physicochemical Properties for Bioavailability Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.